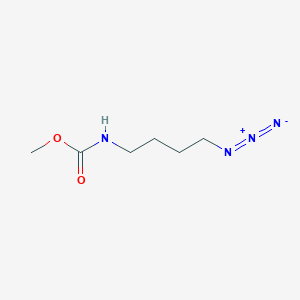
methyl N-(4-azidobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Azidobutyl)carbamic acid methyl ester is an organic compound with the molecular formula C6H12N4O2 and a molecular weight of 172.19 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a carbamic acid methyl ester moiety. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of (4-Azidobutyl)carbamic acid methyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line monitoring systems ensures consistent quality and minimizes the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Azidobutyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, amines, thiols.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C).
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates.
Major Products Formed:
Substitution Reactions: Corresponding substituted carbamates.
Reduction Reactions: 4-aminobutyl carbamic acid methyl ester.
Cycloaddition Reactions: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Azidobutyl)carbamic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Azidobutyl)carbamic acid methyl ester is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can then interact with various molecular targets. This reactivity is exploited in bioconjugation and click chemistry applications, where the compound is used to link different biomolecules or to introduce functional groups into complex structures .
Vergleich Mit ähnlichen Verbindungen
(4-Aminobutyl)carbamic acid methyl ester: Lacks the azido group, making it less reactive in cycloaddition reactions.
(4-Azidobutyl)carbamic acid ethyl ester: Similar structure but with an ethyl ester moiety instead of a methyl ester, which may affect its reactivity and solubility.
(4-Azidobutyl)carbamic acid propyl ester: Another analog with a propyl ester moiety, offering different physical and chemical properties.
Uniqueness: (4-Azidobutyl)carbamic acid methyl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and in applications requiring bioconjugation and click chemistry.
Eigenschaften
CAS-Nummer |
177489-87-1 |
|---|---|
Molekularformel |
C6H12N4O2 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
methyl N-(4-azidobutyl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-12-6(11)8-4-2-3-5-9-10-7/h2-5H2,1H3,(H,8,11) |
InChI-Schlüssel |
MPIVGMRTDJQEGS-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
Kanonische SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
Synonyme |
Carbamic acid, (4-azidobutyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















